Cas no 118111-08-3 ([11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI))

[11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI) structure
118111-08-3 structure
Produktname:[11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI)
CAS-Nr.:118111-08-3
MF:C30H28N6O6S6
MW:272.73282
CID:167355

[11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • [11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI)
    • [11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-t
    • [11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,
    • [11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-, [4S-[4a,6aa,11ba(4'R*,6'aS*,11'bS*,12'aR*),12aa]]-
    • Chaetocin C
    • Chaetocin,2,5:2',5'-dide(epidithio)-2,5:2',5'-diepitrithio-
    • [11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone, 6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-, (4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI)
    • Inchi: InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
    • InChI-Schlüssel: LEAKQIXYSHIHCW-UHFFFAOYSA-N
    • Lächelt: CNC1CN=C(C2=CC=CN2)C2=CC(=CC=C2N=1)Cl

Berechnete Eigenschaften

  • Genaue Masse: 272.08309

Experimentelle Eigenschaften

  • Dichte: 1.90±0.1 g/cm3(Predicted)
  • PSA: 52.54
  • pka: 12.31±0.10(Predicted)

[11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI) Verwandte Literatur

Empfohlene Lieferanten
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan brilliant Technology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd